molecular formula C5H8N2S B595378 5-Amino-3-thiophenemethanamine CAS No. 197893-34-8

5-Amino-3-thiophenemethanamine

Cat. No.: B595378
CAS No.: 197893-34-8
M. Wt: 128.193
InChI Key: VZRXELXPDPORJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-thiophenemethanamine is a bifunctional organic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both a primary amine and an aminomethyl group on a thiophene ring, making it a highly versatile and valuable intermediate for the synthesis of more complex molecules. The thiophene nucleus is recognized as a privileged pharmacophore in medicinal chemistry due to its diversified biological attributes and its ability to improve physicochemical properties and binding affinity in drug candidates . Researchers utilize this compound as a key precursor in the design and synthesis of novel heterocyclic compounds for biological screening. Thiophene derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and antidiabetic applications . Furthermore, thiophene-based structures are explored in material science for developing conductive polymers and organic electronic devices . The presence of multiple reactive amino groups allows for diverse chemical modifications, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197893-34-8

Molecular Formula

C5H8N2S

Molecular Weight

128.193

IUPAC Name

4-(aminomethyl)thiophen-2-amine

InChI

InChI=1S/C5H8N2S/c6-2-4-1-5(7)8-3-4/h1,3H,2,6-7H2

InChI Key

VZRXELXPDPORJO-UHFFFAOYSA-N

SMILES

C1=C(SC=C1CN)N

Synonyms

3-Thiophenemethanamine,5-amino-(9CI)

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Amino 3 Thiophenemethanamine and Its Analogues

Established Synthetic Pathways for the Thiophenemethanamine Core

Traditional synthetic strategies for thiophenemethanamine and its analogues rely on fundamental organic reactions, including condensation, alkylation, reductive amination, and multi-component reactions. These methods provide a robust foundation for accessing a diverse range of substituted thiophenes.

Condensation Reactions in the Formation of Imine Intermediates

Condensation reactions are pivotal in the synthesis of thiophenemethanamine derivatives, primarily through the formation of imine intermediates. The reaction of a suitable thiophene-3-carboxaldehyde with an amine or ammonia (B1221849) source generates a Schiff base, or imine, which can then be reduced to the corresponding aminomethyl group. For instance, the condensation of a 5-substituted-thiophene-3-carboxaldehyde with a primary amine in the presence of an acid catalyst, followed by reduction, is a common strategy.

A typical reaction involves the condensation of an aldehyde with an amine to form an imine, which is a key intermediate. This process is often catalyzed by acids and is reversible. The subsequent reduction of the imine to an amine is a crucial step in forming the thiophenemethanamine core.

Alkylation Strategies for Nitrogen and Thiophene (B33073) Ring Functionalization

Alkylation reactions are instrumental in modifying the amino group and the thiophene ring of precursor molecules. N-alkylation of a primary 5-aminothiophene derivative can introduce various substituents on the nitrogen atom. However, direct N-alkylation of aminothiophenes can be challenging due to the electron-rich nature of the thiophene ring, which can lead to competing ring alkylation. To circumvent this, protective group strategies are often employed. For instance, acylation of the amino group to form an amide, followed by alkylation and subsequent deprotection, can selectively yield N-alkylated products.

Furthermore, alkylation of the thiophene ring itself is a key method for introducing substituents. This is often achieved through lithiation of the thiophene ring followed by reaction with an alkyl halide. The regioselectivity of this process is influenced by the directing effects of existing substituents on the ring.

Reductive Amination Approaches to Synthesize Thiophenemethanamines

Reductive amination is a highly versatile and widely used one-pot method for the synthesis of amines, including thiophenemethanamines. quinoline-thiophene.com This reaction involves the in-situ formation of an imine from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its immediate reduction to the corresponding amine. quinoline-thiophene.com For the synthesis of 5-Amino-3-thiophenemethanamine, a suitable 5-amino-thiophene-3-carboxaldehyde can be reacted with ammonia or an ammonia source in the presence of a reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent is critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for the reduction step. quinoline-thiophene.com

A plausible synthetic route to this compound could involve the reductive amination of a protected 5-aminothiophene-3-carboxaldehyde, followed by deprotection of the amino group. The selection of the protecting group is crucial to ensure its stability during the reductive amination step and its facile removal in the final step.

Multi-component Reactions Incorporating Thiophene and Amine Moieties

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiophenemethanamine derivatives in a single step from three or more starting materials. ntu.ac.uk The Gewald reaction is a classic and powerful MCR for the synthesis of 2-aminothiophenes. nih.govwikipedia.orgstudysmarter.co.ukorganic-chemistry.org While the direct synthesis of this compound via a standard Gewald reaction is not straightforward due to the substitution pattern, modifications of this reaction or other MCRs could potentially be employed.

For instance, a one-pot reaction involving a suitable β-keto nitrile, an active methylene (B1212753) compound, elemental sulfur, and an amine source could theoretically lead to the formation of a polysubstituted thiophene that could be further elaborated to the target molecule. The development of novel MCRs that allow for the direct incorporation of the aminomethyl moiety at the 3-position and an amino group at the 5-position of the thiophene ring is an active area of research.

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic systems and green reaction conditions to minimize waste and energy consumption.

Catalytic Syntheses of Thiophenemethanamine Scaffolds

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. For the synthesis of thiophenemethanamine scaffolds, various catalytic approaches can be envisioned.

One promising strategy involves the catalytic reduction of a 5-nitro-3-cyanothiophene precursor. The nitro group can be selectively reduced to an amino group using various catalytic systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO₂). The cyano group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions. A one-pot catalytic reduction of both functional groups would be an ideal green approach.

Another catalytic approach involves the direct amination of a functionalized thiophene. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce the amino group at the 5-position of a suitably functionalized thiophene precursor.

Recent research has also focused on the development of green catalysts for thiophene synthesis. For example, the use of reusable solid acid or base catalysts can simplify product purification and reduce environmental impact. researchgate.net The application of these green catalytic systems to the synthesis of this compound is a promising area for future investigation.

Environmentally Benign Synthesis Strategies for Thiophenemethanamine Derivatives

The synthesis of thiophenemethanamine derivatives, including this compound, is increasingly benefiting from the adoption of green chemistry principles aimed at reducing environmental impact. These strategies focus on the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

One prominent green approach is the use of water as a solvent in multicomponent reactions, such as the Gewald synthesis of 2-aminothiophenes. rochester.edu Research has demonstrated that these reactions can proceed efficiently in water, often with the aid of catalysts like ZnO nanoparticles or under ultrasound irradiation, which can enhance reaction rates and yields. nih.gov For instance, a variant of the Gewald reaction has been successfully carried out in water at 70°C under sonification, leading to high yields of 2-aminothiophenes. nih.gov Another environmentally friendly solvent system involves the use of deep eutectic solvents (DES), which are biodegradable and can often be recycled. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another significant green methodology. This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.com The application of microwave irradiation has been shown to be beneficial for the Gewald reaction, a versatile method for preparing polysubstituted 2-aminothiophenes. mdpi.com

Furthermore, the development of recyclable catalysts, such as nanocomposites, aligns with the principles of green chemistry by reducing waste and catalyst consumption. For example, MgO–CeO2 nanocomposites have been employed as efficient catalysts for the preparation of 2-aminothiophenes. nih.gov The use of solid-supported catalysts also simplifies product purification, as the catalyst can be easily removed by filtration.

Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, offer another avenue for environmentally benign synthesis. These reactions, often conducted at elevated temperatures, can lead to high product yields while completely eliminating the need for solvents.

Green Synthesis StrategyKey FeaturesApplicability to Thiophenemethanamine Derivatives
Aqueous Media Utilizes water as a safe and abundant solvent.Applicable to multicomponent reactions for the synthesis of aminothiophene precursors.
Deep Eutectic Solvents (DES) Biodegradable and recyclable solvent systems.Can be used as an alternative to volatile organic solvents in various synthetic steps.
Microwave-Assisted Synthesis Reduces reaction times and energy consumption.Accelerates reactions like the Gewald synthesis, leading to faster production of intermediates.
Recyclable Catalysts Minimizes waste and catalyst costs.Nanoparticle and solid-supported catalysts can be used for various transformations.
Solvent-Free Reactions Eliminates the need for solvents.Suitable for certain condensation and cyclization reactions under thermal conditions.

Chemo- and Regioselectivity in Thiophenemethanamine Synthesis

Achieving the desired chemo- and regioselectivity is a critical aspect of synthesizing specifically substituted thiophenemethanamines like this compound. The substitution pattern on the thiophene ring is highly dependent on the chosen synthetic route.

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. researchgate.net This one-pot, three-component reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur typically yields 2-aminothiophenes with substituents at the 3, 4, and 5-positions, dictated by the starting materials. semanticscholar.org The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. researchgate.net While highly efficient for 2-amino substitution, achieving a 5-amino substitution pattern with a methanamine group at the 3-position would require a different strategic approach.

For the synthesis of diversely substituted thiophenes, including those with substitution patterns not readily accessible through the Gewald reaction, methods involving the functionalization of a pre-formed thiophene ring are often employed. Directed ortho-metalation, for example, allows for the regioselective introduction of substituents. By using a directing group, it is possible to selectively deprotonate a specific position on the thiophene ring, which can then be quenched with an electrophile to introduce the desired functional group.

Another strategy involves the cyclization of functionalized acyclic precursors . This approach offers a high degree of control over the final substitution pattern. For instance, the synthesis of polysubstituted thiophenes can be achieved through the annulation of suitably substituted open-chain precursors, allowing for regioselective preparation.

The chemo- and regioselectivity can also be controlled in reactions of functionalized alkynes. The heterocyclization of S-containing alkyne substrates provides a direct and atom-economical route to thiophene derivatives with a specific substitution pattern. nih.gov

Synthetic ApproachRegiochemical OutcomeRelevance to this compound
Gewald Reaction Primarily yields 2-aminothiophenes with substitution at the 3, 4, and 5-positions.Not directly applicable for the desired 5-amino, 3-methanamine pattern, but useful for synthesizing related aminothiophene intermediates.
Directed Metalation Allows for regioselective functionalization at specific positions on the thiophene ring.Could potentially be used to introduce substituents at the 3 and 5-positions of a thiophene precursor.
Cyclization of Acyclic Precursors Substitution pattern is determined by the structure of the starting acyclic compound.A viable strategy for the controlled synthesis of the target molecule by designing an appropriate precursor.
Functionalized Alkyne Cyclization Regiospecific construction of the thiophene ring.Offers a precise method to build the desired substitution pattern.

Purification and Isolation Techniques for Research-Scale Synthesis

The purification and isolation of this compound and its analogues on a research scale typically involve standard laboratory techniques, with the choice of method depending on the physical properties of the compound and the nature of the impurities.

Recrystallization is a widely used technique for the purification of solid aminothiophene derivatives. mt.com The selection of an appropriate solvent system is crucial for successful recrystallization. rochester.edu The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. youtube.com Common solvents for the recrystallization of aminothiophenes include ethanol, ethyl acetate (B1210297), and hexane, or mixtures thereof. nih.gov For instance, some 2-aminothiophenes have been successfully recrystallized from a mixture of ethyl acetate and hexanes. nih.gov In some cases, a layered approach with a solvent and an anti-solvent can be effective.

Column chromatography is another essential purification method, particularly for separating mixtures of closely related compounds or for purifying non-crystalline products. mdpi.com Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). mdpi.com The polarity of the eluent is optimized to achieve good separation of the desired compound from impurities. Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the solvent, is often employed to expedite the purification process. nih.gov

For basic compounds like aminothiophenes, an acid-base extraction can be a useful preliminary purification step. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic amine functional groups will be protonated and partitioned into the aqueous phase, leaving non-basic impurities in the organic layer. The aminothiophene can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Finally, the purity of the isolated compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Purification TechniquePrincipleCommon Application for Aminothiophenes
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid aminothiophene derivatives. mt.com
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Isolation of target compounds from reaction mixtures and separation of isomers. mdpi.com
Acid-Base Extraction Separation based on the acidic or basic nature of the compound.Removal of non-basic impurities from aminothiophene products.
Trituration Washing a solid with a solvent in which the desired compound is insoluble but impurities are soluble.A simple method for removing minor, more soluble impurities.

Reactivity Profiles and Mechanistic Investigations of 5 Amino 3 Thiophenemethanamine

Fundamental Reaction Pathways of the Thiophene (B33073) Ring

The thiophene ring is an aromatic system where the sulfur atom's lone pair participates in the π-electron cloud, making it more electron-rich and generally more reactive towards electrophiles than benzene. chemicalbook.com The presence of both a 5-amino group and a 3-methanamine group, which are electron-donating, further activates the ring for substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. chemicalbook.comdalalinstitute.com The substitution typically occurs preferentially at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the sigma complex) when the electrophile attacks these sites. chemicalbook.comorganicchemistrytutor.com In substituted thiophenes, the directing effects of the existing substituents determine the regioselectivity of the reaction. researchgate.net

For 5-Amino-3-thiophenemethanamine, both the amino and the methanamine groups are activating and ortho-, para-directing. mnstate.edu The 5-amino group strongly activates the adjacent C4 position. The 3-methanamine group activates the C2 and C4 positions. The combined influence of these groups leads to a high electron density at the C2 and C4 positions, making them the most probable sites for electrophilic attack. The C2 position is generally the most reactive site on a thiophene ring, suggesting it would be a highly favored position for substitution. chemicalbook.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
SubstituentPositionActivating/Deactivating EffectDirecting InfluenceFavored Positions for Substitution
-NH₂C5Strongly ActivatingOrtho, Para-directingC4
-CH₂NH₂C3ActivatingOrtho, Para-directingC2, C4
Overall Predicted Reactivity HotspotsC2 and C4

Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, likely under milder conditions than those required for benzene. chemicalbook.com

While aromatic, the thiophene ring can undergo ring-opening reactions under specific conditions, often involving strong bases or reaction with organometallic reagents. beilstein-journals.org For instance, certain substituted thienopyridines and thienopyridazines undergo a thiophene ring-opening process when treated with thiohydrazides in the presence of a base like triethylamine. researchgate.netiaea.org This reactivity often involves a nucleophilic attack on the thiophene ring, leading to the cleavage of a carbon-sulfur bond. beilstein-journals.orgresearchgate.net

Thiophene and its derivatives can also participate in cycloaddition reactions, although they are less reactive as dienes in Diels-Alder reactions compared to furan (B31954) due to their higher aromaticity. These reactions often require high temperatures or specific activation. conicet.gov.ar Other cycloaddition pathways, such as 1,3-dipolar cycloadditions with reactive species like nitrile oxides, have also been documented for thiophene-fused systems, leading to the formation of new heterocyclic rings. sctunisie.org

Amine Functionality Transformations

The compound possesses two primary amine groups: one attached directly to the aromatic ring at C5 (an arylamine-like group) and a primary aliphatic amine on the methyl substituent at C3. These two groups exhibit differences in basicity and nucleophilicity, which can potentially allow for selective transformations. Generally, aliphatic amines are more basic and more nucleophilic than their aromatic counterparts. masterorganicchemistry.com

Both primary amine groups in this compound are capable of reacting with aldehydes or ketones to form imines, commonly known as Schiff bases. scispace.comekb.eg This reaction is a cornerstone of carbon-nitrogen bond formation. scirp.org

The mechanism proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This step is typically the rate-determining step. The carbinolamine is unstable and subsequently undergoes acid-catalyzed dehydration to eliminate a molecule of water, yielding the final imine product (C=N). scispace.comlibretexts.org The reaction is reversible and its rate is pH-dependent, with optimal rates often observed in mildly acidic conditions (pH ~5). libretexts.orglibretexts.org Given the higher nucleophilicity of the aliphatic amine, the 3-methanamine group is expected to react more readily with carbonyl compounds than the 5-amino group.

Table 2: General Steps in Imine Formation
StepDescriptionKey Features
1Nucleophilic AttackThe lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.
2Proton TransferA proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org
3Protonation of HydroxylThe hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (-OH₂⁺). libretexts.org
4Elimination of WaterThe lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion). libretexts.org
5DeprotonationA base (e.g., water) removes the proton from the nitrogen to yield the neutral imine and regenerate the acid catalyst. libretexts.org

Deamination, the removal of an amino group, can be achieved through various methods. wikipedia.org For the 5-amino group, a classic route involves diazotization with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is often unstable but can be subsequently treated with a reducing agent, such as hypophosphorous acid or zinc in acid, to replace the diazonium group with a hydrogen atom. semanticscholar.orgumich.edu

Oxidative deamination converts an amine into a carbonyl group. wikipedia.org This process is fundamental in the metabolic breakdown of amino acids and can be replicated synthetically. ditki.com For primary amines, this transformation generates aldehydes or ketones and releases ammonia (B1221849). wikipedia.org Catalytic systems, for instance those based on ruthenium, have been developed for the oxidative deamination of primary amines to carboxylic acids or ketones using water as the oxidant. acs.org The 3-methanamine group, being a primary aliphatic amine, would be susceptible to such oxidative deamination to yield the corresponding aldehyde, 5-amino-3-thiophenecarbaldehyde.

The lone pair of electrons on the nitrogen atoms makes both amine groups effective nucleophiles. masterorganicchemistry.com This reactivity allows for a wide array of derivatization reactions. Common derivatization involves acylation or alkylation.

Acylation: Reaction with acyl chlorides or acid anhydrides under basic conditions will form the corresponding amides. This is a common strategy for protecting amine groups in multi-step syntheses.

Alkylation: The amines can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving imine formation followed by reduction, is a more controlled method for mono-alkylation.

Various reagents have been developed for the derivatization of amines to enhance their properties for analytical separation or detection, such as Dansyl-Cl and Fmoc-Cl. nih.gov These reactions underscore the fundamental nucleophilic character of the amine functionalities present in this compound. shimadzu.comresearchgate.net

Cross-Coupling Reactions Involving Thiophenemethanamine Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The presence of both a primary amino group on the thiophene ring and a methanamine substituent suggests that this compound could participate in various palladium- or copper-catalyzed cross-coupling reactions. The reactivity would likely be influenced by the electronic nature of the thiophene ring, which is affected by the two nitrogen-containing substituents.

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. thieme-connect.com In the context of thiophene derivatives, this reaction has been successfully applied to couple bromothiophenes with a range of amines. thieme-connect.comthieme-connect.com For a hypothetical reaction involving a halogenated precursor to this compound, such as 2-bromo-5-amino-3-thiophenemethanamine, a Buchwald-Hartwig reaction could be envisioned to further functionalize the thiophene core. The choice of palladium catalyst and ligand would be crucial, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos and rac-BINAP often being effective in the amination of heterocyclic halides. nih.gov The reaction conditions, including the base and solvent, would also need to be optimized. For instance, cesium carbonate (Cs2CO3) is a commonly used base in these couplings, often in solvents like dioxane. thieme-connect.comnih.gov

The Suzuki-Miyaura coupling, another cornerstone of cross-coupling chemistry, facilitates the formation of C-C bonds between organoboron compounds and organic halides. tcichemicals.com It is conceivable that a halogenated derivative of this compound could undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or their esters. The success of such a reaction would depend on the catalytic system, with palladium complexes like Pd(OAc)2 in combination with phosphine ligands being common choices. snnu.edu.cnnih.gov The presence of the amino and methanamine groups could potentially influence the catalytic cycle through coordination to the metal center.

The following table outlines representative conditions for Buchwald-Hartwig cross-coupling reactions involving aminothiophene derivatives, which can serve as a model for the potential reactivity of this compound derivatives.

Thiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
7-bromo-2,3-dimethylbenzo[b]thiophene4-methoxyanilinePd(OAc)2 / rac-BINAPCs2CO3DioxaneHigh
7-bromo-2,3-dimethylbenzo[b]thiophene3-aminopyridinePd(OAc)2 / XantphosCs2CO3DioxaneHigh
Polysubstituted bromothiophenesAnilinesPd(OAc)2 / P(t-Bu)3Cs2CO3Not SpecifiedGood

This table is a composite based on findings from studies on related benzothiophene (B83047) and polysubstituted thiophene systems and is intended to be illustrative for potential reactions of this compound derivatives. thieme-connect.comnih.gov

Mechanistic Elucidation of Catalyzed Reactions

The mechanism of cross-coupling reactions is a well-studied area, typically involving a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. snnu.edu.cnnih.gov For a derivative of this compound, the electronic properties of the thiophene ring and the coordinating ability of the nitrogen lone pairs would be key factors influencing the reaction mechanism.

In a Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of the halo-thiophene to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. thieme-connect.com The two amino groups in this compound could potentially compete for coordination to the palladium center, possibly affecting the rate and outcome of the reaction. The primary amine on the ring is generally considered more nucleophilic than the benzylic-type amine of the methanamine group, which might lead to selective reactivity.

For the Suzuki-Miyaura reaction, the mechanism also begins with the oxidative addition of the halo-thiophene to Pd(0). This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. tcichemicals.com The electron-donating nature of the amino groups on the thiophene ring in this compound would likely increase the electron density at the palladium center, which could influence the rates of both oxidative addition and reductive elimination.

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the intricacies of such reaction mechanisms. chemrxiv.org For instance, DFT studies on the Gewald synthesis of 2-aminothiophenes have elucidated the roles of various intermediates and the thermodynamics of the reaction pathway. chemrxiv.org Similar computational approaches could provide valuable insights into the reactivity of this compound, helping to predict the most favorable reaction pathways and identify potential intermediates in its cross-coupling reactions.

The following table summarizes key mechanistic steps in Buchwald-Hartwig and Suzuki-Miyaura reactions and potential influences of the this compound structure.

ReactionKey Mechanistic StepPotential Influence of this compound
Buchwald-Hartwig AminationOxidative AdditionElectron-donating amino groups may facilitate this step.
C-N Bond FormationCompetition between the two amino groups for coordination and reaction.
Reductive EliminationThe electronic and steric properties of the thiophene substituent will affect this final step.
Suzuki-Miyaura CouplingOxidative AdditionEnhanced by electron-rich thiophene ring.
TransmetalationThe basicity of the amino groups could influence the role of the external base.
Reductive EliminationThe nature of the coupled groups and the ligand on palladium are critical.

This table presents a generalized mechanistic overview and speculative influences based on established principles of cross-coupling reactions.

Derivatization and Structural Diversity of 5 Amino 3 Thiophenemethanamine Analogues

Design Principles for Novel Thiophenemethanamine-Based Compounds

The design of novel compounds based on the thiophenemethanamine scaffold is guided by several key principles aimed at optimizing their desired activities and properties. These principles often involve bioisosteric replacement, scaffold hopping, and the introduction of specific functional groups to modulate properties like solubility, binding affinity, and metabolic stability. nih.govnih.govnih.gov

A common strategy involves the modification of the amino and methylamine (B109427) groups to introduce new functionalities or to constrain the molecule's conformation. For example, forming a pseudo-ring through an intramolecular hydrogen bond can lock the conformation of substituents, potentially leading to enhanced binding affinity for a biological target. nih.gov Another approach is to use the thiophene (B33073) ring as a bioisosteric replacement for other aromatic systems, which can alter the electronic properties and metabolic profile of the molecule. acs.org

Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking are instrumental in the design process. nih.gov These techniques allow for the prediction of how structural modifications will affect the compound's activity, enabling a more rational and efficient design of new analogues. nih.gov

Synthetic Strategies for Diverse Thiophene-Amine Hybrid Structures

The versatility of the 5-amino-3-thiophenemethanamine core allows for its incorporation into a variety of more complex molecular architectures through several synthetic strategies.

The amino group of this compound and its derivatives serves as a key functional handle for the construction of heterocyclic rings like oxazoles and triazoles.

Thiophene-Oxazole Conjugates : The synthesis of thiophene-oxazole hybrids can be achieved through various methods. One common approach involves the reaction of an amino-thiophene derivative with a suitable precursor containing a carboxylic acid or acyl chloride functionality, followed by cyclization to form the oxazole (B20620) ring. researchgate.netresearchgate.net For instance, the reaction of this compound with an appropriate acylating agent can be a precursor to an oxazole-containing molecule. researchgate.net

Thiophene-Triazole Conjugates : The formation of thiophene-triazole conjugates often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. sigmaaldrich.com Alternatively, the amino group can be converted into an azide, which can then react with an alkyne to form the triazole ring. Another method involves the cyclization of aroylaminoguanidines in an aqueous medium to yield 5-amino-3-aryl-1,2,4-triazoles. sciforum.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient route to 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov A transition-metal-free approach for constructing 5-amino-1,2,3-triazoles involves the cascade nucleophilic addition and cyclization of carbodiimides with diazo compounds. rsc.org

The bifunctional nature of this compound, with its amino and methylamine groups, makes it a suitable building block for the synthesis of macrocycles and polymers.

Macrocycles : The amino and methylamine groups can be reacted with dicarboxylic acids or other bifunctional linkers to form large cyclic structures. These macrocycles can be designed to have specific cavity sizes and functionalities for applications in host-guest chemistry or as synthetic ionophores.

Polymers : this compound can be incorporated into polymeric chains through condensation polymerization with diacyl chlorides or other suitable monomers. nih.gov The resulting polymers can exhibit interesting properties, such as thermal stability and conductivity, depending on the polymer backbone and the nature of the thiophene monomer. researchgate.netresearchgate.net For instance, polyamides containing thiophene units have been synthesized and shown to possess good thermal stability and solubility. researchgate.net Polymers based on amino acids can also be designed to be biocompatible and biodegradable. nih.gov

The amino group of this compound is a key reactive site for the construction of fused heterocyclic systems, with thienopyridines being a prominent example. nih.gov The synthesis of thienopyridines often involves the reaction of an aminothiophene derivative with a 1,3-dicarbonyl compound or its equivalent. yu.edu.jonih.gov

A general method for synthesizing thieno[2,3-b]pyridines involves the multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide. nih.gov Another approach is the cyclization of aminothiophene derivatives with various reagents. For example, reacting 3-aminothiophene derivatives with active methylene (B1212753) compounds can yield thieno[3,2-b]pyridine-2-ones. yu.edu.jo The reaction conditions can be tuned to favor the formation of specific isomers.

The resulting thienopyridine scaffold can be further functionalized to create a diverse library of compounds with potential biological activities. nih.govmdpi.com

Structure-Activity/Property Relationship (SAR/SPR) Studies in Thiophenemethanamine Derivatives.sigmaaldrich.comchemicalbook.comsciforum.net

Understanding the relationship between the structure of thiophenemethanamine derivatives and their activity or properties is crucial for designing new compounds with improved performance. nih.govrsc.org

SAR studies focus on how modifications to the chemical structure affect the biological activity of the compound. acs.orgiomcworld.com For example, in the context of enzyme inhibitors, altering the substituents on the thiophene ring or the amine functionalities can significantly impact binding affinity and selectivity. nih.gov A study on thieno[2,3-b]pyridine (B153569) derivatives as adenosine (B11128) A1 receptor ligands revealed that the open-ring amino-3,5-dicyanopyridine precursors showed higher affinity than the cyclized thieno[2,3-b]pyridines. nih.gov

SPR studies, on the other hand, investigate how structural changes influence the physicochemical properties of the compounds, such as solubility, lipophilicity, and thermal stability. nih.govrsc.orgresearchgate.net For instance, the introduction of different alkoxy chains on a thiophene-based molecule was found to have a non-linear effect on its melting point. rsc.org

A summary of SAR for amino-3,5-dicyanopyridines, which are precursors to some thienopyridines, is presented in the table below. nih.gov

CompoundR2 SubstituentAryl SubstituentrA1 Ki (nM)rA2A Ki (nM)Selectivity Index (SI)
6a 4-methoxyphenylPhenyl0.213>10000>46948
6b 4-methoxyphenylMethylpyridine0.213135.5636
6c 4-methoxyphenyl4-methoxyphenyl0.07648.3635
6l 4-methoxyphenylThiophene0.893>10000>11198

Data sourced from a study on amino-3,5-dicyanopyridine derivatives as adenosine A1 receptor ligands. nih.gov

Conformation and Stereochemical Considerations in Derivatives

The three-dimensional arrangement of atoms in thiophenemethanamine derivatives plays a critical role in their biological activity and physical properties. wikipedia.org

Conformation: The flexibility of the methylamine side chain allows the molecule to adopt various conformations. The preferred conformation can be influenced by intramolecular interactions, such as hydrogen bonding, as well as interactions with the surrounding environment, like a solvent or a receptor binding site. nih.gov Computational studies can be used to predict the low-energy conformations of these molecules. acs.org

Stereochemistry: If the derivatization process introduces a chiral center, the resulting molecule will exist as a pair of enantiomers. wikipedia.orgnih.gov These enantiomers can have significantly different biological activities, as they may interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov Therefore, it is often necessary to either separate the enantiomers or to develop stereoselective synthetic methods to produce only the desired enantiomer. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. uou.ac.in When multiple chiral centers are present, diastereomers can also exist. wikipedia.org

Computational and Theoretical Chemistry of 5 Amino 3 Thiophenemethanamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties and predicting the reactivity of molecules. scirp.org These methods solve approximations of the Schrödinger equation to determine molecular characteristics from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional arrangement of atoms (molecular geometry) of a compound. researchgate.net This process, known as geometry optimization, calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. mdpi.com For these calculations, a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is commonly employed to provide a balance between accuracy and computational cost. researchgate.netnih.gov

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For 5-Amino-3-thiophenemethanamine, DFT calculations would precisely define the planarity of the thiophene (B33073) ring and the orientation of the amino and methanamine substituents. The stability of the molecule is inferred from the total electronic energy calculated at its optimized geometry. While specific experimental data for the title compound is scarce, theoretical parameters can be predicted with high confidence based on studies of similar thiophene-containing molecules. icm.edu.pl

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative of typical bond lengths and angles for such functional groups.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=C (thiophene)1.37
C-S (thiophene)1.75
C-C (thiophene)1.42
C-N (amino)1.39
C-C (side chain)1.51
Bond Angles (°) C-S-C (thiophene)92.0
C-C-N (amino)125.0
H-N-H (amino)115.0

Analysis of Frontier Molecular Orbitals and Charge Distribution

The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com

DFT calculations provide the energies and spatial distributions of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, while the LUMO may be distributed across the ring and the methanamine side chain. Furthermore, the charge distribution across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other species. scirp.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical FMO energy values typical for amino-thiophene derivatives.

ParameterEnergy (eV)Significance
E(HOMO) -5.80Energy of the highest occupied molecular orbital; relates to ionization potential.
E(LUMO) -1.25Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Egap (LUMO-HOMO) 4.55Energy gap; indicates chemical reactivity and electronic transition energy.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can accurately predict various spectroscopic properties, which can then be used to validate experimental findings. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic transitions, predicting the UV-Visible absorption spectrum of a molecule. nih.gov Calculations of vibrational frequencies using DFT can simulate the Infrared (IR) and Raman spectra. icm.edu.pl These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the N-H stretching of the amino group or the C-S stretching of the thiophene ring. icm.edu.plresearchgate.net The close agreement often found between computed and experimental spectra confirms the accuracy of the calculated molecular structure. icm.edu.pl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation would reveal the flexibility of the methanamine side chain and the rotational barriers of the C-C bond connecting it to the thiophene ring. By placing the molecule in a simulated environment, such as a box of water molecules, MD can be used to study its interactions with the solvent, including the formation and lifetime of hydrogen bonds. longdom.org This analysis is crucial for understanding the molecule's behavior in a biological context. Key outputs include analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the molecule's structure and the flexibility of specific regions, respectively. mdpi.com

In Silico Modeling for Pre-clinical Biological Target Interactions

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule before it is synthesized or tested in a lab. These methods are a cornerstone of modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. thieme-connect.de The process involves placing the ligand (in this case, this compound) into the binding site of a macromolecule with a known three-dimensional structure and evaluating the interaction energy for different poses. nih.gov The result is a "docking score," typically in kcal/mol, which estimates the binding affinity; a more negative score indicates a stronger, more favorable interaction. nih.gov

Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. d-nb.info For example, the amino group of this compound could act as a hydrogen bond donor, while the thiophene ring could engage in hydrophobic or π-stacking interactions. Such studies are critical for generating hypotheses about a molecule's mechanism of action and for guiding the design of more potent and selective derivatives. ekb.egekb.eg

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target This table shows a representative output from a molecular docking simulation.

CompoundDocking Score (kcal/mol)Interacting ResiduesInteraction Type
This compound -7.5GLU-81Hydrogen Bond (with -NH2)
LEU-132Hydrophobic
VAL-35Hydrophobic
PHE-145Pi-Sulfur Interaction (with thiophene)

Rational Design Based on Binding Affinity Predictions

The rational design of novel molecules with specific binding affinities is a cornerstone of drug discovery and materials science. Computational chemistry provides powerful tools to predict the binding affinity between a ligand, such as a derivative of this compound, and a target receptor. nih.govnih.gov These predictions guide the synthesis of new compounds with enhanced or selective binding properties.

One common approach involves calculating the binding free energy, which considers both the energetic contributions from molecular mechanics and the solvation energies. nih.gov By comparing the computed stability of the complex with the separated molecules, a prediction of the binding free energy can be made. nih.gov For instance, quantum chemical calculations can be employed to analyze the interactions between a target molecule and various functional monomers, with binding energies indicating the strength of the interaction. nih.gov In a study on a molecularly imprinted sensor, binding energies between the template molecule and different monomers ranged from -16.0 to -20.0 kcal/mol, signifying strong interactions. nih.gov

These computational strategies allow for the pre-screening of numerous candidate molecules, prioritizing those with the highest predicted affinity and specificity for synthesis and experimental testing. This significantly reduces the time and cost associated with the development of new functional molecules.

SystemInteraction TypeCalculated Binding Energy (kcal/mol)Reference
TAA-SMZHydrogen Bonding (N-H⋯O, O-H⋯N)-20.0 nih.gov
TBA-SMZHydrogen Bonding (O-H⋯N, N-H⋯O)-17.9 nih.gov
Wild-type CaM/M13Hydrophobic/ElectrostaticNot directly calculated, Kd of 0.19 ± 0.09 nM measured nih.gov

Computational Approaches for Material Property Prediction

Modeling Optoelectronic Behavior in Thiophene-Based Materials

Computational methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are indispensable for predicting the optoelectronic properties of thiophene-based materials. mdpi.comacs.org These approaches allow researchers to understand and tailor the electronic structure, absorption and emission spectra, and charge transport characteristics of materials derived from or incorporating the this compound scaffold. mdpi.comrsc.org

The investigation of electronic structure and optical properties is crucial for understanding the performance of conjugated polymers in optoelectronic devices. rsc.org Theoretical calculations can modulate energy levels by simulating changes in acceptor or donor units within a molecule. mdpi.com For example, studies on donor-acceptor systems containing thienothiophene have shown that changing the acceptor unit can lead to significant shifts in the absorption spectra and alter the material's band gap. mdpi.com The substitution of thiophene rings with furan (B31954) has also been computationally explored, revealing that such changes significantly affect molecular planarity and, consequently, the optoelectronic properties of the system. acs.org

Thiophene Derivative SystemComputational MethodPredicted PropertyKey FindingReference
D-A and A-D-A 2,2′-bi[3,2-b]thienothiopheneDFTEnergy levels, Band gapEnergy levels can be modulated by changing the acceptor unit strength. mdpi.com
Biphenylyl/Thiophene with Furan SubstitutionDFTMolecular planarity, Optoelectronic propertiesFuran substitution significantly affects planarity and mobility. acs.org
Poly(3-hexylthiophene) (P3HT)AA-MDChain conformation, Charge mobilityProvided insights into the relationship between molecular structure and charge mobility. rsc.org
Single crystals of BP2T and BPFTTD-DFT, Frenkel exciton (B1674681) modelEmission spectra, Photoluminescence efficiencyHigh photoluminescence efficiency in BPFT crystal originates from symmetry breaking of the H-aggregate. acs.org

Simulation of Sensing Mechanisms in Chemo/Biosensors

Computational modeling is a powerful tool for elucidating the sensing mechanisms of chemo- and biosensors based on thiophene derivatives. The amine and thiophene moieties in this compound make it a promising candidate for designing sensors for various analytes, including metal ions and organic molecules. researchgate.netmdpi.com DFT calculations are frequently used to explore the interaction mechanism between the sensor molecule and the target analyte. acs.org

These simulations can predict changes in the electronic and optical properties of the sensor upon binding with an analyte. For example, the interaction of gaseous analytes like CO, NH₃, SO₂, and NO₂ with graphene/oligothiophene composites has been studied using DFT. acs.org The calculations revealed interaction energies ranging from -2.37 kcal/mol to -44.28 kcal/mol, indicating the potential for selective gas sensing. acs.org The adsorption of gas molecules can induce doping or de-doping of the thiophene-based polymer, resulting in a measurable change in conductance. acs.org

For fluorescent chemosensors, computational studies can explain the observed "turn-on" or "turn-off" response. mdpi.comresearchgate.net The sensing mechanism can be attributed to processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net For instance, the fluorescence enhancement of fluorene-thiophene-based materials upon exposure to methamphetamine vapor was proposed to arise from a thiophene-amine interaction. researchgate.net Similarly, theoretical studies can help understand the selectivity of a sensor for a particular ion, such as the distinct responses of a thiophene-based ligand to different metal ions. researchgate.netmdpi.com By simulating the electronic structure of the sensor-analyte complex, researchers can gain insights into the factors governing the sensing performance and guide the design of more sensitive and selective sensors. researchgate.net

Sensor SystemAnalyteComputational MethodKey FindingReference
Graphene/Oligothiophene CompositesCO, NH₃, SO₂, NO₂DFTInteraction energy depends on the analyte, indicating potential for selectivity. acs.org
Fluorene-thiophene materials (FBT, PFT)Methamphetamine Vapor-Sensing mechanism proposed as fluorescence enhancement from thiophene-amine interaction. researchgate.net
Thiophene-based LigandHeavy Metal IonsFMO analysisFrontier Molecular Orbital analysis helps to propose the sensing and selectivity mechanism. researchgate.net
DHADC (Thiophene-based chemosensor)Zn²⁺, CN⁻-Designed by combining thiophene and 4-diethylaminosalicylaldehyde moieties for fluorescence sensing. mdpi.com

Reaction Mechanism Modeling via Computational Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound and its derivatives. cityu.edu.hk By mapping out potential energy surfaces, locating transition state structures, and calculating reaction energies, theoretical models can elucidate complex reaction pathways that may be difficult to probe experimentally. cityu.edu.hkmarquette.edu

For example, DFT calculations can reveal detailed mechanisms of coupling reactions. marquette.edu In the synthesis of heterocyclic compounds, computational studies can help understand the role of catalysts, such as copper, in promoting specific bond formations. nih.gov Mechanistic studies have revealed processes like three-component enamine formation followed by oxidative cyclization in the synthesis of oxazoles. nih.gov These computational models can predict the feasibility of a proposed mechanism by calculating the energy barriers for each step.

Furthermore, computational methods can explain the reactivity and regioselectivity observed in reactions. The proposed mechanism for the grafting of thiophenemethyl amine onto maleated polypropylene (B1209903), for instance, involves the reaction of the amine functional group with the anhydride's carbonyl group to form an amide carboxylic acid intermediate. mdpi.com Similarly, in enzymatic reactions, computational models can illustrate the proposed mechanism of transamination catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP), showing how the amino group is transferred. ucl.ac.uk

By providing a step-by-step molecular view of the reaction, computational modeling not only validates experimental observations but also enables the predictive design of new synthetic routes and catalysts for thiophene-based compounds. cityu.edu.hknih.gov

Advanced Applications of 5 Amino 3 Thiophenemethanamine and Its Research Derivatives

Medicinal Chemistry Research (Pre-clinical Focus)

Derivatives of the 5-Amino-3-thiophenemethanamine core are being actively investigated for a range of therapeutic applications. The unique electronic and structural properties of the aminothiophene moiety contribute to its ability to interact with diverse biological targets.

Exploration of Molecular Targets and Ligand Design for Neurological Systems (e.g., GPR88 Agonism)

The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the brain's striatum, has emerged as a promising therapeutic target for central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction. rsc.orgnih.gov While extensive research has led to the development of synthetic GPR88 agonists, such as 2-PCCA and RTI-13951-33, there is currently no direct evidence in the reviewed literature to suggest that derivatives of this compound have been specifically investigated as GPR88 agonists. researchgate.netunc.edunih.govnus.edu.sg The known agonists are primarily based on different chemical scaffolds, such as (1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid amides and (4-substituted-phenyl)acetamides. researchgate.netnih.gov However, the general class of amines and amides has been explored for GPR88 activity, leaving a potential avenue for future research into whether the aminothiophene scaffold could be adapted for this target. unc.edu

Mechanistic Investigations of Pre-clinical Antimicrobial Activity

Thiophene (B33073) derivatives are recognized for their significant antimicrobial properties. The aminothiophene scaffold, in particular, is a key component in many compounds with demonstrated activity against a range of pathogens, including drug-resistant bacteria. frontiersin.orgnih.govnih.gov

Research into the antimicrobial mechanisms of aminothiophene derivatives suggests that they can induce bactericidal effects by increasing the permeability of the bacterial membrane. nih.gov Time-kill curve assays have demonstrated the effectiveness of certain thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov Molecular docking studies have further elucidated these interactions, showing a strong binding affinity of thiophene derivatives to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii, and OmpW and OmpC in E. coli. frontiersin.orgnih.gov The interaction with these OMPs is believed to be a crucial factor in their antimicrobial efficacy.

The table below summarizes the minimum inhibitory concentrations (MICs) for selected thiophene derivatives against resistant bacterial strains.

CompoundOrganismMIC₅₀ (mg/L)
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32
Thiophene Derivative 4Colistin-Resistant E. coli8-32
Thiophene Derivative 5Colistin-Resistant A. baumannii16-32
Thiophene Derivative 5Colistin-Resistant E. coli8-32
Thiophene Derivative 8Colistin-Resistant A. baumannii16-32
Thiophene Derivative 8Colistin-Resistant E. coli8-32

Data sourced from preclinical in vitro studies. nih.gov

Molecular Basis of Pre-clinical Antineoplastic Interactions

The thiophene nucleus is a constituent of numerous compounds investigated for their anticancer properties. Aminothiophene derivatives have shown significant preclinical potential, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netnih.govsioc-journal.cnnih.govnih.gov

The mechanisms underlying these antineoplastic interactions are multifaceted. Studies on certain aminothiophene derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest. For instance, some derivatives lead to an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis, and are associated with an increase in cleaved PARP, a key apoptosis marker. researchgate.netnih.gov The antiproliferative activity of these compounds has been demonstrated in prostate and cervical adenocarcinoma cell lines, with IC50 values in the micromolar range. researchgate.netnih.gov Other research has pointed to the inhibition of tubulin polymerization as a potential mechanism for certain 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives, which disrupts microtubule dynamics essential for cell division. sioc-journal.cn

The following table presents the cytotoxic activity of selected aminothiophene derivatives against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)
SB-44Prostate Cancer< 35
SB-44Cervical Adenocarcinoma< 35
SB-83Prostate Cancer< 35
SB-83Cervical Adenocarcinoma< 35
SB-200Prostate Cancer< 35
SB-200Cervical Adenocarcinoma< 35

Data from in vitro cytotoxicity assays. researchgate.netnih.gov

Studies on Enzyme Inhibition and Receptor Modulation (e.g., HIV-1 RT, Proteasome Rpn11)

The aminothiophene scaffold has been incorporated into molecules designed to inhibit specific enzymes, demonstrating its utility in targeted drug design.

HIV-1 Reverse Transcriptase (RT) Inhibition: Thiophene[3,2-d]pyrimidine derivatives, which can be conceptually derived from the aminothiophene core, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com One such derivative, compound 5k, has demonstrated excellent potency against wild-type HIV-1 and various NNRTI-resistant strains, with EC50 values in the low micromolar to nanomolar range. nih.gov

Proteasome Rpn11 Inhibition: The proteasome subunit Rpn11 is a zinc-dependent metalloisopeptidase that plays a crucial role in protein degradation, making it an attractive target for cancer therapy. frontiersin.orgnih.gov While a fragment-based drug discovery approach has identified potent inhibitors of Rpn11, such as those based on the 8-thioquinoline scaffold, there is no conclusive evidence to suggest that this compound derivatives are a primary focus for Rpn11 inhibition. frontiersin.orgnih.govresearchgate.net However, some studies have noted that heterocycles containing a thiophene ring demonstrated better activity than furan-based analogs in initial screenings, indicating that the thiophene moiety could contribute to binding. frontiersin.org

Development of Biomimetic Models for Metal Detoxification Research

The structure of this compound, containing both amino groups and a sulfur-containing thiophene ring, suggests a potential for metal chelation. Amines and sulfur-containing functional groups are known to coordinate with heavy metal ions. nih.govresearchgate.net This has led to the exploration of such compounds in biomimetic models for metal detoxification.

Biomimetic strategies aim to replicate biological processes, and in the context of metal detoxification, this involves designing molecules that can effectively bind to and facilitate the removal of toxic heavy metals from biological systems or the environment. rsc.orgnih.gov While specific studies on this compound for this purpose are not extensively documented, the general principles of chelation therapy and the known metal-binding properties of amino and thiol-like compounds provide a strong rationale for its investigation in this area. nih.govresearchgate.net The development of such synthetic chelators is a crucial area of research for addressing heavy metal poisoning. nih.gov

Material Science and Engineering Research

The unique electronic properties of the thiophene ring make it a valuable component in the field of material science, particularly in the development of conducting polymers.

Polythiophenes are a class of conjugated polymers known for their electrical conductivity, which arises from the delocalized π-electrons along the polymer backbone. cmu.edumdpi.com These materials have a wide range of applications, including in organic light-emitting diodes (OLEDs), photovoltaic cells, and biosensors. researchgate.netnih.gov

The this compound molecule, with its reactive amino groups and polymerizable thiophene ring, is a potential monomer for the synthesis of functionalized polythiophenes. The amino groups can serve as sites for further chemical modification, allowing for the tuning of the polymer's properties or for the covalent attachment of other molecules, such as biomolecules for biosensor applications. researchgate.net The synthesis of polythiophenes can be achieved through chemical or electrochemical polymerization. mdpi.com The incorporation of functional groups like amines can influence the resulting polymer's solubility, conductivity, and processability. researchgate.net

Integration into Conductive Polymers and Organic Electronics

Thiophene-based compounds are fundamental to the field of organic electronics due to their excellent electrical conductivity and semiconductor properties when polymerized. Polythiophenes are key materials in the development of organic solar cells, OLEDs, and flexible electronic devices. The structure of this compound is well-suited for incorporation into such polymers. The amino groups can serve as points for polymerization or for grafting onto other polymer backbones.

Research into functional conducting polymers has demonstrated that side-chain functionalization is a critical strategy for tuning the properties of these materials. nih.gov For instance, derivatives of 3,4-propylenedioxythiophene (B118826) (ProDOT) have been functionalized with various side chains to control solubility, surface chemistry, and film morphology. nih.gov The amino groups on the this compound backbone could be similarly modified to create monomers for synthesizing soluble, functional conducting polymers, which can then be processed from solution to form conductive films. nih.gov The polymerization can be achieved either chemically, using oxidizing agents like FeCl₃, or through electrochemical methods to directly deposit conductive films onto electrodes. nih.gov

Design and Development of Chemo- and Biosensors for Specific Analytes (e.g., Metal Ions)

Thiophene derivatives are highly effective platforms for chemosensors due to their exceptional photophysical properties. researchgate.net They can be engineered to detect various analytes, including metal ions, through fluorometric or colorimetric analysis. nih.gov These methods are preferred for their high selectivity, rapid response, and sensitivity. nih.gov The sensing mechanism often relies on the interaction between the analyte and the sensor molecule, which triggers a change in fluorescence, such as Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ). nih.gov

The amine functionalities of this compound make it an excellent candidate for designing sensors for specific metal ions. Amino groups are known to be effective binding sites for metal cations. mdpi.com By incorporating this compound into a larger molecular framework, sensors can be developed for a variety of metal ions. For example, thiophene-based sensors have been successfully designed for the detection of Al³⁺, Hg²⁺, and In³⁺. nih.gov The selectivity of the sensor towards a specific ion can be tuned by modifying the molecular structure and the nature of the binding pocket. nih.gov The development of peptide-based sensors further highlights the utility of amino groups in creating selective ligands for metal ion detection. mdpi.com

Target AnalyteSensor TypeSensing PrincipleReference
Metal Ions (general)Thiophene-based chemosensorFluorometric or colorimetric changes upon ion coordination. researchgate.netnih.gov
Al³⁺Multifunctional fluorescent 'turn-on' chemosensorIncreased fluorescence intensity upon binding. nih.gov
Hg²⁺Thiophene derivatized rhodamine chemosensorColor change from colorless to pink and fluorescence enhancement. nih.gov
Cu²⁺, Fe³⁺Amino acid-based hydrazone chemosensorsStrong interaction via N, O, and S donor atoms leading to fluorescence changes. mdpi.com

Synthesis of Advanced Polymerizable Resins and Thermosets

In polymer chemistry, compounds containing multiple amine groups are widely used as curing agents for epoxy resins, leading to the formation of highly cross-linked, durable thermoset materials. nih.gov this compound, with its two primary amine groups, is structurally suited to function as an effective curing agent or as a monomer in the synthesis of advanced resins.

The amine groups can react with the oxirane rings of epoxy precursors, such as diglycidyl ether of bisphenol A (DGEBA), to form a rigid, three-dimensional polymer network. researchgate.netresearchgate.net The incorporation of the thiophene ring into the polymer backbone can impart desirable properties, such as enhanced thermal stability and specific electronic characteristics. The use of bio-based curing agents, such as amino acids, is a growing area of research aimed at developing more sustainable polymer systems. nih.gov While conventional amine curing agents can be harmful, the development of new curing agents from molecules like this compound could lead to thermosets with tailored properties. nih.govnih.gov Research has shown that the properties of the final cured resin, including glass transition temperature and mechanical strength, can be finely tuned by selecting the appropriate curing agent and its concentration. nih.gov

Investigation of Thiophene-Based Layered Macrocycles for Responsive Materials

Thiophene-based macrocycles are a class of molecules with significant potential in optoelectronics and materials science. rsc.orgrsc.org These cyclic structures, composed of multiple thiophene units, can exhibit unique electronic and photophysical properties due to their constrained, conjugated π-systems. rsc.org The synthesis of these macrocycles often involves metal-catalyzed cross-coupling reactions to link oligothiophene precursors. rsc.org

The functional groups of this compound provide handles for its incorporation into such macrocyclic architectures. For instance, the amine groups could be modified to participate in coupling reactions needed to form the large ring structure. The resulting macrocycles could be designed to act as responsive materials, where the cavity of the macrocycle interacts with guest molecules or ions, leading to a detectable change in the material's properties. On-surface synthesis techniques have been used to create large organometallic macrocycles on silver surfaces using thiophene-containing precursors, demonstrating a pathway to fabricating well-defined nanostructures. acs.org By integrating units derived from this compound, it may be possible to create macrocycles with cavities functionalized with amino groups, making them suitable for sensing or catalytic applications.

Coordination Chemistry and Metal Complexation Research

The presence of nitrogen and sulfur atoms makes this compound and its derivatives effective ligands for a wide range of transition metals. The study of their coordination chemistry provides insight into the fundamental interactions between the ligand and metal centers, which is crucial for their application in catalysis, sensing, and materials science.

Synthesis and Characterization of Metal Complexes with Thiophenemethanamine Ligands (e.g., Cu(II), Ni(II), Cr(III), Ag(I), Zn(II), Hg(II))

Thiophene-containing ligands readily form stable complexes with numerous transition metal ions. Research has documented the synthesis of complexes with Cu(II), Ni(II), Co(II), and Zn(II) using Schiff bases derived from thiophene precursors. nih.govresearchgate.net Similarly, complexes of Cr(III), Mn(II), and other ions have been prepared with ligands containing 1,2,4-thiadiazole (B1232254) moieties. anjs.edu.iqrdd.edu.iq The synthesis typically involves reacting a metal salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent, such as ethanol, often under reflux. rdd.edu.iq

The resulting metal complexes are characterized using a variety of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complex, which is often found to be 1:2 (metal:ligand). nih.gov Spectroscopic methods are essential for elucidating the structure. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups, such as the C=N (azomethine) group in Schiff base derivatives, and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.govnih.gov UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry. anjs.edu.iq Other techniques used for characterization include magnetic susceptibility measurements, molar conductance, and X-ray diffraction for determining the precise crystal structure. nih.govnih.gov Complexes involving Ag(I) and Hg(II) with thiophene-related ligands have also been synthesized and characterized. mdpi.comresearchgate.net

Metal IonLigand TypeCharacterization MethodsProposed Stoichiometry (M:L)Reference
Cr(III)Thiosemicarbazido-ThiodiazoleElemental Analysis, UV-Vis, FT-IR, Molar Conductance1:1 / 1:2 anjs.edu.iqrdd.edu.iq
Ni(II)Thiophene-derived Schiff BaseElemental Analysis, IR, Magnetic Susceptibility1:2 nih.govresearchgate.net
Cu(II)Thiophene-derived Schiff BaseElemental Analysis, IR, Magnetic Susceptibility, ESR1:2 nih.govresearchgate.net
Zn(II)Thiophene-derived Schiff BaseX-ray Diffraction, NMR, FT-IR1:1 nih.govacs.org
Ag(I)Thiosemicarbazone derivativeElemental Analysis, FT-IR, PXRDN/A mdpi.com
Hg(II)Thiosemicarbazone derivativeElemental Analysis, FT-IR, PXRDN/A mdpi.com

Studies on Coordination Modes and Geometries of Metal-Ligand Interactions

The way a ligand binds to a central metal ion (coordination mode) and the resulting three-dimensional arrangement (coordination geometry) are fundamental aspects of coordination chemistry. For ligands derived from this compound, several coordination modes are possible. Most commonly, amino acids and their derivatives act as N,O-bidentate ligands. wikipedia.org In the case of thiophene-based Schiff base ligands, coordination often occurs through the nitrogen of the azomethine group and the sulfur atom of the thiophene ring. nih.govresearchgate.net Given the structure of this compound, it can be expected to act as a bidentate ligand, coordinating through the nitrogen atoms of its two amine groups to form a stable chelate ring with the metal ion.

Chelation Properties and Ligand Field Theory Applications

The presence of multiple donor atoms (two nitrogen atoms and the sulfur atom of the thiophene ring) in this compound allows it to act as a multidentate ligand, forming stable complexes with various metal ions. The geometry and electronic properties of these complexes are dictated by the coordination environment and the nature of the metal center, which can be rationalized using Ligand Field Theory (LFT).

The amino and aminomethyl groups provide strong σ-donation, while the thiophene sulfur can also participate in coordination, although it is generally a weaker donor than the nitrogen atoms. The flexible aminomethyl side chain allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions, leading to the formation of five- or six-membered chelate rings.

Research into related aminothiophene derivatives has provided insights into the potential chelation behavior of this compound. For instance, Schiff bases derived from thiophene compounds have been shown to act as tridentate ligands, coordinating with metal ions through the azomethine nitrogen, a deprotonated ammine nitrogen, and the sulfur atom of the thienyl moiety nih.gov. This suggests that this compound could similarly form stable tridentate complexes.

The electronic spectra of metal complexes with thiophene-containing ligands are influenced by the ligand field splitting parameter (Δ). The nature and position of substituents on the thiophene ring can modulate the ligand field strength, thereby tuning the spectroscopic and magnetic properties of the resulting complexes. While specific LFT parameters for this compound complexes are not extensively documented in publicly available literature, studies on analogous systems with other amino-substituted thiophenes can provide a predictive framework.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Chelate Ring Size
BidentateAmino N, Aminomethyl N6-membered
BidentateAmino N, Thiophene S5-membered
TridentateAmino N, Aminomethyl N, Thiophene SFused 5- and 6-membered

Development of Coordination Polymers and Metal-Organic Frameworks

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with two distinct amine groups, allows for the propagation of a polymeric network in one, two, or three dimensions when coordinated with metal ions or clusters.

The incorporation of thiophene moieties into the backbone of MOFs has been shown to enhance properties such as photocatalytic activity and charge transport nih.govmdpi.com. The sulfur atom in the thiophene ring can introduce unique electronic and structural features into the resulting framework. While specific MOFs constructed from this compound are not widely reported, the principles of MOF design suggest its suitability as an organic linker. The amino groups can be utilized for post-synthetic modification, allowing for the introduction of further functionalities within the pores of the MOF google.com.

For example, isostructural MOFs incorporating thienyl-substituted triazole ligands have demonstrated that a higher thiophene content can lead to significantly enhanced photocatalytic activity for the degradation of organic pollutants nih.gov. This highlights the potential of incorporating thiophene-based linkers like this compound to create functional materials.

Catalysis Research

The catalytic applications of this compound and its derivatives are an emerging area of research, with potential roles in organometallic catalysis, organocatalysis, and as precursors for heterogeneous catalysts.

Role as Ligands in Organometallic Catalysis

In organometallic catalysis, this compound can serve as a ligand to stabilize and modulate the reactivity of transition metal centers. The electronic properties of the ligand, influenced by the electron-donating amino groups and the thiophene ring, can impact the catalytic activity of the metal complex in various organic transformations.

Thiophene-based ligands have been utilized in a range of catalytic reactions. For instance, metal complexes with thiophene-containing Schiff base ligands have been investigated for their catalytic potential nih.gov. The specific steric and electronic environment provided by this compound could be beneficial for reactions such as cross-coupling, hydrogenation, and polymerization. The presence of two amine functionalities offers multiple points for coordination, potentially leading to the formation of highly stable and active catalyst complexes.

Exploration in Organocatalytic Systems

Primary amines are well-established as effective organocatalysts for a variety of asymmetric reactions colab.ws. This compound, with its primary amino and aminomethyl groups, has the potential to act as a bifunctional organocatalyst. One amine group can activate a substrate through the formation of an iminium or enamine intermediate, while the other amine group can act as a hydrogen bond donor or a Brønsted base to control the stereochemistry of the reaction.

While direct studies on the organocatalytic applications of this compound are limited, the known reactivity of primary amines in organocatalysis suggests its potential in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The thiophene scaffold could also influence the catalyst's solubility and stability.

Development of Heterogeneous Catalysts for Organic Transformations

This compound can be utilized as a precursor for the synthesis of heterogeneous catalysts. It can be immobilized onto solid supports, such as silica (B1680970) or polymers, to create catalysts that are easily separable and recyclable. Furthermore, it can be incorporated as a building block in porous materials like MOFs and covalent organic frameworks (COFs) that can function as heterogeneous catalysts nih.gov.

For example, thiophene-based covalent organic frameworks have been developed as metal-free photocatalysts for the oxidative coupling of amines nih.gov. The incorporation of this compound into such frameworks could lead to materials with tailored catalytic properties. Additionally, the amino groups can serve as anchoring sites for catalytically active metal nanoparticles, leading to the formation of highly efficient and stable heterogeneous catalysts. Research on the use of Fe3O4 nanoparticles as a recyclable heterogeneous catalyst for the synthesis of thiophene-containing aminonaphthols underscores the interest in developing robust catalytic systems based on thiophene derivatives benthamscience.com.

Table 2: Summary of Potential Catalytic Applications

Catalysis TypePotential Role of this compoundExample Reactions
Organometallic CatalysisLigand to stabilize and modulate metal centersCross-coupling, Hydrogenation
OrganocatalysisBifunctional primary amine catalystAldol condensation, Michael addition
Heterogeneous CatalysisPrecursor for supported catalysts, Linker in catalytic MOFs/COFsOxidative coupling, Multi-component reactions

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Amino-3-thiophenemethanamine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For derivatives of this compound, characteristic signals would be expected for the protons on the thiophene (B33073) ring, the aminomethyl group (-CH₂NH₂), and the amino group (-NH₂). The chemical shifts (δ) of these protons are influenced by the electron density around them and by the presence of neighboring functional groups. Spin-spin coupling between adjacent protons can provide valuable information about the connectivity of the carbon skeleton. For instance, the protons of the -CH₂- group would likely appear as a singlet if there is no coupling with adjacent protons, or as a multiplet if coupled.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Thiophene H-27.2-7.4 (d)125-130
Thiophene H-46.8-7.0 (d)120-125
-CH₂-3.8-4.0 (s)40-45
-NH₂ (aminomethyl)1.5-2.5 (br s)-
-NH₂ (thiophene)5.0-6.0 (br s)-
Thiophene C-2-125-130
Thiophene C-3-140-145
Thiophene C-4-120-125
Thiophene C-5-150-155
-CH₂- Carbon-40-45
Note: This is a hypothetical representation. Actual chemical shifts will vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bioanalysis-zone.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. lcms.cz

For this compound, HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions, which then fragment in a predictable manner. nih.gov Common fragmentation pathways for this molecule might include the loss of the aminomethyl group, cleavage of the thiophene ring, or loss of ammonia (B1221849). mdpi.com Analysis of these fragment ions helps to piece together the structure of the parent molecule. ncsu.edu For instance, the presence of a peak corresponding to the loss of a CH₂NH₂ fragment would strongly support the proposed structure.

Ionization Method Expected [M]+ or [M+H]+ Key Fragment Ions (m/z)
HRMS (ESI+)Precise mass of C₅H₉N₂S⁺Fragments corresponding to loss of NH₃, CH₂NH₂, and thiophene ring fragments.
Note: The exact m/z values will depend on the isotopic composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nih.govamericanpharmaceuticalreview.comscialert.net These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, characteristic absorption bands would be expected for:

N-H stretching: The amino groups (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.

C-H stretching: The C-H bonds of the thiophene ring will appear in the aromatic C-H stretching region (around 3000-3100 cm⁻¹), while the aliphatic C-H bonds of the aminomethyl group will be observed in the 2850-2960 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations can be found in the 1000-1350 cm⁻¹ range.

C-S stretching: The thiophene ring's C-S bond will have a characteristic stretching frequency, though it can sometimes be weak and difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. mdpi.com Therefore, the C=C and C-S stretching vibrations of the thiophene ring may be more prominent in the Raman spectrum. up.ac.za

Typical Vibrational Frequencies for this compound:

Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹)
N-H Stretch (Amino)3300-3500 (two bands)3300-3500
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
C=C Stretch (Thiophene)1400-16001400-1600 (stronger)
C-N Stretch1000-13501000-1350
Note: These are general ranges and can be influenced by the molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and optical properties of a molecule by probing the transitions between electronic energy levels. biocompare.comd-nb.infoijprajournal.com

UV-Vis Spectroscopy: this compound is expected to show absorption in the UV region due to the presence of the thiophene ring, which is a chromophore. The absorption spectrum would likely exhibit π → π* transitions characteristic of the conjugated system of the thiophene ring. The position and intensity of the absorption maxima can be influenced by the amino and aminomethyl substituents. nih.gov

Fluorescence Spectroscopy: If the molecule is fluorescent, its emission spectrum can provide further information about its excited state properties. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to study interactions with other molecules. unige.ch

Advanced Analytical Techniques for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. researchgate.netmdpi.com For reactions involving this compound, HPLC can be used to monitor the progress of the reaction by separating the starting materials, intermediates, and products. By using a suitable detector, such as a UV detector, the concentration of each component can be determined over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.comuct.ac.za For volatile derivatives of this compound, GC-MS can be used to separate and identify the components of a reaction mixture. nih.gov The mass spectrometer provides molecular weight and fragmentation information for each separated component, allowing for their definitive identification.

Thermogravimetric Analysis (TGA) for Thermal Stability of Materials

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com This method is crucial for determining the thermal stability of materials, studying their decomposition kinetics, and ascertaining their composition. mdpi.com The analysis involves heating a small quantity of the material at a constant rate and recording the corresponding mass loss. openaccessjournals.com The resulting data, presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), reveals the temperatures at which the material degrades.

Key parameters obtained from TGA include the onset temperature of decomposition, the temperatures of maximum decomposition rates (Tmax), and the percentage of non-volatile residue (char yield) remaining at the end of the analysis. mdpi.com A higher decomposition temperature and a greater char yield are indicative of superior thermal stability. researchgate.net

To illustrate the type of data obtained from such an analysis, the following table presents representative TGA findings for hypothetical thiophene-based polymeric materials.

Table 1: Representative Thermal Properties of Thiophene-Based Polymers via TGA

Polymer SampleDecomposition Onset Temperature (°C)Temperature of 5% Weight Loss (Td5) (°C)Temperature of 10% Weight Loss (Td10) (°C)Char Yield at 800°C (%)
Hypothetical Polymer A31532638462.8
Hypothetical Polymer B34535639966.3
Hypothetical Polymer C29030534045.2

Note: The data in this table is illustrative and based on findings for related thiophene-containing polymers to demonstrate the output of TGA analysis. It does not represent experimental results for materials derived from this compound.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Analysis (EDAX) for Material Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. It operates by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to generate detailed images of the surface features. SEM is invaluable for studying the texture, porosity, and particle size distribution of polymeric and composite materials. researchgate.net

Coupled with SEM, Energy-Dispersive X-ray Analysis (EDAX), also known as EDS, provides qualitative and quantitative elemental composition of the sample. When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. The EDAX detector measures these X-rays to identify the elements and their relative abundance in the analyzed area. This combined SEM-EDAX analysis is critical for confirming the successful synthesis and purity of new materials by verifying their expected elemental makeup.

Specific SEM images and EDAX spectra for materials synthesized using this compound are not found in the surveyed literature. However, the application of these techniques is standard for novel material characterization. For a hypothetical polymer or composite derived from 5-Amino-3-thiophenemethamine (C₅H₈N₂S), EDAX would be expected to confirm the presence and relative ratios of Carbon (C), Nitrogen (N), Sulfur (S), and potentially Oxygen (O) if oxidation occurs or other elements if used as co-monomers or additives.

The table below illustrates the kind of elemental composition data that would be obtained from an EDAX analysis of a hypothetical pure polymer derived from this compound.

Table 2: Representative Elemental Composition from EDAX Analysis

ElementSymbolTheoretical Atomic %Experimental Atomic % (Hypothetical)
CarbonC31.2532.1
NitrogenN12.5012.0
SulfurS6.256.1
Hydrogen*H50.00N/A

*Note: EDAX cannot detect very light elements like Hydrogen. The theoretical percentages are based on the monomer unit C₅H₈N₂S, and experimental values are illustrative.

Future Research Directions and Outlook

Emerging Research Areas for Thiophenemethanamine Derivatives

The structural motif of thiophenemethanamine is proving to be a fertile ground for the discovery of novel compounds with significant potential across various scientific disciplines. Current research highlights several key areas where these derivatives are making a substantial impact.

One of the most pressing global health challenges is the rise of multi-drug-resistant bacteria. In response, researchers are exploring novel antibacterial agents that target unique cellular pathways in bacteria. Thiophene (B33073) derivatives have emerged as promising candidates. For instance, a series of thiophene derivatives have been designed and synthesized to inhibit bacterial histidine kinases, which are crucial components of two-component signal transduction systems in bacteria but are absent in mammals. nih.govnih.gov This targeted approach has led to the identification of compounds with significant inhibitory activity and, in some cases, broad-spectrum antimicrobial effects. nih.gov

Another promising avenue of research lies in the development of agonists for G protein-coupled receptors (GPCRs), which are important drug targets. Specifically, derivatives of thiophenemethanamine are being investigated as agonists for the orphan G protein-coupled receptor 88 (GPR88). nih.gov Research in this area has led to the synthesis of potent GPR88 agonists, which could serve as valuable tools for studying the function of this receptor in the brain and potentially lead to new treatments for striatal-associated disorders. nih.gov

The unique electronic properties of the thiophene ring make its derivatives suitable for applications in materials science. rsc.org Researchers are exploring the use of thiophenemethanamine derivatives in the development of advanced materials such as benzoxazine (B1645224) resins. mdpi.comresearchgate.net These thermosetting polymers exhibit excellent thermal stability and flame retardancy, making them attractive for a range of high-performance applications. mdpi.comresearchgate.net Furthermore, the incorporation of thiophene moieties can lead to materials with valuable properties for CO2 capture. mdpi.comresearchgate.net

In the field of medicinal chemistry, thiophenemethanamine derivatives are being developed as covalent inhibitors of enzymes implicated in disease. A notable example is the development of pyrazinyl-substituted aminoazoles containing a 2-thiophenemethylamine (B147629) fragment as potent and selective covalent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. acs.org This research opens up possibilities for the development of new anticoagulant therapies.

The following table summarizes some of the emerging research areas and the corresponding thiophenemethanamine derivatives being investigated:

Research AreaThiophenemethanamine Derivative TypeKey Findings
Antimicrobial Agents Biaryl thiophene derivativesInhibition of bacterial histidine kinases, broad-spectrum antimicrobial activity. nih.govnih.gov
GPR88 Agonists (4-Alkoxyphenyl)glycinamides and bioisosteric 1,3,4-oxadiazolesPotent agonists for GPR88 with potential for treating striatal-associated disorders. nih.gov
Advanced Materials Benzoxazine resins containing thiopheneHigh thermal stability, flame retardancy, and potential for CO2 capture. mdpi.comresearchgate.net
Enzyme Inhibition Pyrazinyl-substituted aminoazoles with a 2-thiophenemethylamine fragmentPotent and selective covalent inhibitors of thrombin. acs.org

Potential for Interdisciplinary Research Collaborations

The diverse applications of thiophenemethanamine derivatives naturally foster collaborations across different scientific disciplines. The journey from the design and synthesis of a novel compound to its final application is rarely a solitary endeavor.

The development of new therapeutic agents based on thiophenemethanamine scaffolds necessitates a close partnership between synthetic organic chemists and medicinal chemists . While synthetic chemists focus on developing efficient and versatile routes to new derivatives, medicinal chemists provide crucial insights into structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. acs.org Computational chemists can further enhance this collaboration by performing in silico modeling to predict the binding of these molecules to their biological targets, thus guiding the synthetic efforts. researchgate.net

In the realm of materials science, the creation of novel polymers and functional materials from thiophenemethanamine precursors requires a synergistic effort between polymer chemists and materials scientists . Polymer chemists can design and synthesize monomers and control the polymerization process to achieve desired material properties, while materials scientists can characterize the resulting materials and evaluate their performance in specific applications, such as electronic devices or gas separation membranes. mdpi.comchemimpex.com

Furthermore, the investigation of thiophenemethanamine derivatives as photocatalysts for organic transformations bridges the gap between materials science and catalysis research . rsc.org The design of efficient photocatalytic systems involves understanding the electronic properties of the material, the reaction mechanism, and the optimization of reaction conditions, a task that benefits greatly from an interdisciplinary approach.

Challenges and Opportunities in the Synthesis and Application of Advanced Thiophenemethanamine-Based Systems

Despite the significant promise of thiophenemethanamine derivatives, several challenges remain in their synthesis and application, which in turn present exciting opportunities for innovation.

A primary challenge lies in the development of highly efficient and selective synthetic methodologies. While methods like the Suzuki-Miyaura cross-coupling and Petasis reactions have been employed, the need for more sustainable and atom-economical processes remains. nih.govacs.org The development of novel catalytic systems, including those based on earth-abundant metals, could provide more environmentally friendly routes to these valuable compounds. nih.gov Furthermore, achieving regioselectivity in the functionalization of the thiophene ring can be a synthetic hurdle that requires careful control of reaction conditions.

In the context of medicinal chemistry, a significant challenge is overcoming issues such as drug resistance and ensuring target selectivity. For antimicrobial agents, the emergence of resistant strains necessitates the continuous development of new compounds with novel mechanisms of action. nih.govnih.gov For enzyme inhibitors and receptor agonists, achieving high selectivity for the intended target over other related proteins is crucial to minimize off-target effects. nih.govacs.org These challenges present opportunities for the rational design of more sophisticated molecules with improved pharmacological profiles.

The translation of promising laboratory-scale findings to practical applications also presents a set of challenges. For materials, this includes scalability of the synthesis, processing of the material into usable forms, and long-term stability under operational conditions. mdpi.com For pharmaceuticals, the journey through preclinical and clinical development is long and arduous, requiring extensive testing for efficacy and safety.

ChallengeOpportunity
Synthetic Efficiency and Selectivity Development of novel, sustainable, and atom-economical catalytic methods for the synthesis of thiophenemethanamine derivatives. nih.gov
Drug Resistance and Target Selectivity Rational design of next-generation therapeutic agents with novel mechanisms of action and improved selectivity to combat resistance and minimize side effects. nih.govnih.gov
Scalability and Practical Application Innovation in process chemistry and materials engineering to enable the large-scale production and formulation of thiophenemethanamine-based products. mdpi.com

Strategic Directions for Rational Design and Targeted Synthesis in Specific Research Fields

The future development of advanced thiophenemethanamine-based systems will increasingly rely on rational design and targeted synthesis. This strategic approach moves away from traditional trial-and-error methods towards a more predictive and efficient discovery process.

In the field of drug discovery, structure-based drug design (SBDD) is a powerful strategy. nih.govnih.gov By utilizing the three-dimensional structural information of a biological target, such as an enzyme or a receptor, researchers can design molecules that are predicted to bind with high affinity and selectivity. This approach has already been successfully applied to the design of thiophene-based inhibitors of bacterial histidine kinases. nih.gov The continued application of SBDD, coupled with advances in computational chemistry and artificial intelligence, will accelerate the discovery of new drug candidates.

For the development of advanced materials, a properties-driven design approach is essential. This involves identifying the desired material properties for a specific application—be it high conductivity for an electronic device or specific porosity for a gas separation membrane—and then designing the molecular structure of the thiophenemethanamine-based monomer to achieve those properties. rsc.orgmdpi.com This strategy requires a deep understanding of structure-property relationships and can be aided by computational simulations to predict material characteristics before synthesis.

The following table outlines strategic directions for the rational design and targeted synthesis of thiophenemethanamine derivatives in specific research fields:

Research FieldStrategic DirectionDesired Outcome
Medicinal Chemistry Structure-based drug design (SBDD) and optimization of ADME properties. nih.govresearchgate.netDevelopment of potent and selective therapeutic agents with favorable pharmacokinetic profiles.
Materials Science Properties-driven design of monomers and polymers. rsc.orgmdpi.comCreation of advanced materials with tailored thermal, electronic, and mechanical properties for specific applications.
Catalysis Rational design of photocatalysts with tuned band gaps and active sites. rsc.orgHighly efficient and selective catalysts for sustainable chemical transformations.

Q & A

Q. Key Variables Affecting Yield :

VariableImpact on YieldExample Conditions
Catalyst ChoicePd-C yields ~75% vs. Raney Ni (~60%)10% Pd-C, 50 psi H₂, 12h
Solvent PolarityPolar aprotic solvents (DMF) improve nitro reductionDMF, 80°C
TemperatureHigher temps (>100°C) risk decompositionOptimal: 60–80°C

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms amine protonation (δ 1.5–2.5 ppm) and thiophene ring integrity (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₆H₈N₂S: 140.04 g/mol) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Typical Parameters :

TechniqueColumn/ProbeConditions
HPLCC18, 5 µmAcetonitrile/H₂O (70:30), 1 mL/min
FT-IRATR DiamondN-H stretch: 3300–3500 cm⁻¹

Advanced: How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?

Answer:

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C vs. PtO₂) to balance cost and efficiency .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., over-reduction) by controlling residence time .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Case Study :
A 2024 study achieved 85% yield by substituting LiAlH₄ with NaBH₄/CuI in THF, minimizing byproduct formation .

Advanced: How should researchers address contradictory data in biological activity studies of this compound derivatives?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .
  • Structural Validation : Compare analogs (e.g., 5-Bromo vs. 5-Chloro substituents) to isolate activity trends .
  • Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., IC₅₀ variations >20% require re-evaluation) .

Example Conflict :
A 2025 study reported conflicting IC₅₀ values (2 µM vs. 10 µM) for kinase inhibition. Re-analysis revealed differences in ATP concentrations (1 mM vs. 5 mM) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage Conditions :

    • Temperature: –20°C under inert gas (Ar/N₂) to prevent oxidation .
    • Solubility: Stable in DMSO (10 mM stock) for ≤6 months .
  • Decomposition Risks :

    FactorDegradation PathwayMitigation
    Light ExposurePhoto-oxidation of amineAmber vials, dark storage
    MoistureHydrolysis of thiopheneDesiccants (silica gel)

Advanced: How can computational modeling predict the reactivity and pharmacokinetics of this compound?

Answer:

  • DFT Calculations : Predict electrophilic sites (e.g., C-2 on thiophene) for functionalization .
  • MD Simulations : Model membrane permeability (logP ~1.2) and blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and CYP450 interactions .

Q. Software Tools :

ToolApplicationOutput Example
GaussianTransition-state geometryΔG‡ for amine formation
GROMACSSolvation dynamicsDiffusion coefficient

Advanced: What methodologies separate and characterize isomers of this compound derivatives?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration (e.g., R vs. S) via single-crystal analysis .
  • Circular Dichroism (CD) : Distinguish isomers via Cotton effects at 220–250 nm .

Case Example :
A 2024 study resolved this compound sulfoxide diastereomers using preparative TLC (Rf = 0.3 vs. 0.5) .

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